2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a 3-chlorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-chlorobenzaldehyde with thioamide under acidic conditions, followed by oxidation to introduce the aldehyde group at the 5-position of the thiazole ring. The reaction conditions often involve the use of catalysts such as phosphorus pentasulfide (P4S10) or sulfurizing agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the thiazole ring through cyclization reactions, followed by selective chlorination and oxidation steps to achieve the desired product. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, with reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: 2-(3-Chlorophenyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(3-Chlorophenyl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: It is explored for its role in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions are crucial for the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole-5-carbaldehyde: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
2-(3-Bromophenyl)-1,3-thiazole-5-carbaldehyde: Bromine substituent instead of chlorine.
2-(3-Methylphenyl)-1,3-thiazole-5-carbaldehyde: Methyl group instead of chlorine.
Uniqueness: 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)10-12-5-9(6-13)14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGVAKDKVLXTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206974-69-7 |
Source
|
Record name | 2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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